2-(2-Benzamidophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(2-benzamidophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)10-12-8-4-5-9-13(12)16-15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKMAZRPJTKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Poly(2-(9H-carbazol-9-yl)acetic acid)
- Structure : Replaces the benzamido group with a carbazole moiety.
- Properties : Exhibits electrochemical activity, forming electrochromic films with a conductivity of 4.3 × 10⁻² S/cm. Soluble in DMSO, THF, and other polar solvents.
- Applications : Used in optoelectronics due to its reversible oxidation states and green coloration in oxidized form .
Diphenylhydantoic Acid
- Structure: Contains a carbamoylamino (-NHCONH₂) group and diphenyl substitution.
- Properties : High crystallinity; precursor to phenytoin (an anticonvulsant).
- Applications : Pharmaceutical synthesis .
2-[Benzyl(phenyl)amino]acetic Acid
Substituent Position and Electronic Effects
(2R)-(2-Acetylphenyl)(hydroxy)acetic Acid
- Structure : Features acetyl (-COCH₃) and hydroxyl (-OH) groups at the 2-position.
- Properties : Stereospecific (R-configuration) influences chiral recognition in biological systems.
- Applications: Potential use in asymmetric synthesis .
2-(4-Methoxy-2-methylphenyl)acetic Acid
Ester and Acid Derivatives
Methyl 2-(2-Aminophenyl)acetate
- Structure: Methyl ester derivative with an amino (-NH₂) group.
- Properties : Enhanced volatility and reduced solubility in water compared to the carboxylic acid form.
- Applications : Prodrug design or peptide synthesis .
2-Acetylphenyl Benzoate
- Structure : Ester linkage replaces the acetic acid group.
- Properties : Lower acidity (pKa ~8–10) and altered metabolic stability.
- Applications : Photolabile protecting groups in organic chemistry .
Q & A
Q. What are the optimal synthetic routes for 2-(2-Benzamidophenyl)acetic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling benzamide derivatives with phenylacetic acid precursors via amidation or condensation reactions. Key steps include:
- Regioselective bromination (as demonstrated for similar compounds in ), using bromine in acetic acid to functionalize the aromatic ring.
- Acid-catalyzed coupling with benzamide groups under reflux conditions.
Yield optimization strategies: - Use of anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
- Temperature control (60–80°C) to balance reaction rate and decomposition.
- Catalytic additives like p-toluenesulfonic acid (PTSA) or DMAP to enhance coupling efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Table 1 : Comparison of Synthetic Conditions from Analogous Studies
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂ in acetic acid, 25°C | 84 | |
| Amidation | EDC/HOBt, DMF, 60°C | 72 | |
| Purification | Ethanol/water recrystallization | 90 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Confirm benzamide proton signals (δ 8.0–8.5 ppm for aromatic NH) and acetic acid protons (δ 3.5–4.0 ppm for CH₂).
- ¹³C NMR : Identify carbonyl carbons (δ 170–175 ppm for COOH and CONH).
- FT-IR : Detect key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₃NO₃).
- X-ray Diffraction (if crystalline): Resolve bond lengths/angles (e.g., C=O bond ~1.21 Å, C-N bond ~1.34 Å) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and hydrogen-bonding networks?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides atomic-level insights:
- Hydrogen Bonding : Identify O–H⋯O/N interactions (e.g., carboxylic acid dimers with R₂²(8) motifs ).
- Torsional Angles : Assess planarity of the benzamide group (e.g., dihedral angles between phenyl and acetic acid moieties ~78° ).
- Packing Analysis : Use Mercury software to visualize π-π stacking or van der Waals interactions.
Table 2 : Crystallographic Parameters from Analogous Structures
| Parameter | 2-(2-Methoxyphenyl)acetic Acid | 2-(3-Bromo-4-methoxyphenyl)acetic Acid |
|---|---|---|
| Space Group | Pbca | P2₁/c |
| Hydrogen Bond Length (Å) | O–H⋯O: 1.82–1.85 | O–H⋯O: 1.79 |
| Dihedral Angle (°) | 78.15 | 78.15 |
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
- Variable-Temperature NMR : Detect rotameric equilibria (e.g., hindered rotation of the benzamide group).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm coupling networks.
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental chemical shifts .
- pH-Dependent Studies : Assess protonation states (carboxylic acid vs. carboxylate).
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration).
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or solubility data?
- Methodological Answer : Variations often stem from polymorphic forms or impurities. Mitigation steps:
Q. Why do catalytic reaction yields vary significantly across studies?
- Methodological Answer : Key factors include:
- Catalyst Purity : Metal contaminants (e.g., Pd in coupling reactions) may alter pathways.
- Moisture Sensitivity : Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions).
- Substrate Ratios : Optimize stoichiometry (e.g., 1.2:1 benzamide:acetic acid derivative).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
